

Spectroscopic Profile of Ethyl 2-cyano-4,4-diethoxybutyrate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-cyano-4,4-diethoxybutyrate

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This technical guide provides a detailed overview of the spectroscopic data for **Ethyl 2-cyano-4,4-diethoxybutyrate** (CAS No. 52133-67-2), a versatile intermediate in organic synthesis. The document summarizes available Nuclear Magnetic Resonance (NMR) data and outlines expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid in compound characterization.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **Ethyl 2-cyano-4,4-diethoxybutyrate**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.70	Triplet (t)	5.6	1	CH(OEt) ₂
4.26	Quartet (q)	7.2	2	OCH ₂ CH ₃ (ester)
3.78-3.64	Multiplet (m)	-	3	OCH ₂ CH ₃ (acetal) + CH-CN
3.62-3.45	Multiplet (m)	-	2	OCH ₂ CH ₃ (acetal)
2.35-2.14	Multiplet (m)	-	2	CH ₂ -CH(CN)
1.34	Quartet (q)	7.2	3	OCH ₂ CH ₃ (ester)
1.25-1.16	Multiplet (m)	-	6	OCH ₂ CH ₃ (acetal)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

While experimental ¹³C NMR data from the primary literature could not be retrieved, predicted chemical shifts based on the structure are provided below. A historical reference to a ¹³C NMR spectrum for this compound can be found in F. Seela, U. Luepke, Chem. Ber.110, 1462 (1977).

[1]

Chemical Shift (δ) ppm	Assignment
~165-170	C=O (ester)
~115-120	C \equiv N (nitrile)
~100-105	CH(OEt) ₂ (acetal)
~60-65	OCH ₂ CH ₃ (ester & acetal)
~30-35	CH ₂ -CH(CN)
~25-30	CH-CN
~14-16	OCH ₂ CH ₃ (ester & acetal)

Table 3: Infrared (IR) Spectroscopy - Expected Absorption Bands

No experimental IR spectrum is publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in **Ethyl 2-cyano-4,4-diethoxybutyrate**.

Wavenumber (cm ⁻¹)	Functional Group	Description
~2240-2260	C \equiv N	Nitrile stretch (sharp, medium intensity)
~1735-1750	C=O	Ester carbonyl stretch (strong intensity)
~1200-1000	C-O	Ester and acetal C-O stretch (strong intensity)
~2850-3000	C-H	Aliphatic C-H stretch

Table 4: Mass Spectrometry (MS) Data

A publicly available mass spectrum for this compound was not found. The expected molecular ion peak and other key fragments are listed below.

m/z	Ion
229.13	$[M]^+$ (Molecular Ion)
184.10	$[M - OCH_2CH_3]^+$
156.09	$[M - CH(OCH_2CH_3)_2]^+$
103.08	$[CH(OCH_2CH_3)_2]^+$

Experimental Protocols

Detailed experimental procedures for obtaining the spectroscopic data are outlined below. These are generalized protocols and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-20 mg of **Ethyl 2-cyano-4,4-diethoxybutyrate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- **1H NMR Acquisition:** The 1H NMR spectrum is acquired on a 300-600 MHz NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is recorded on the same instrument, typically operating at 75-150 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 512 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C and longer relaxation times.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

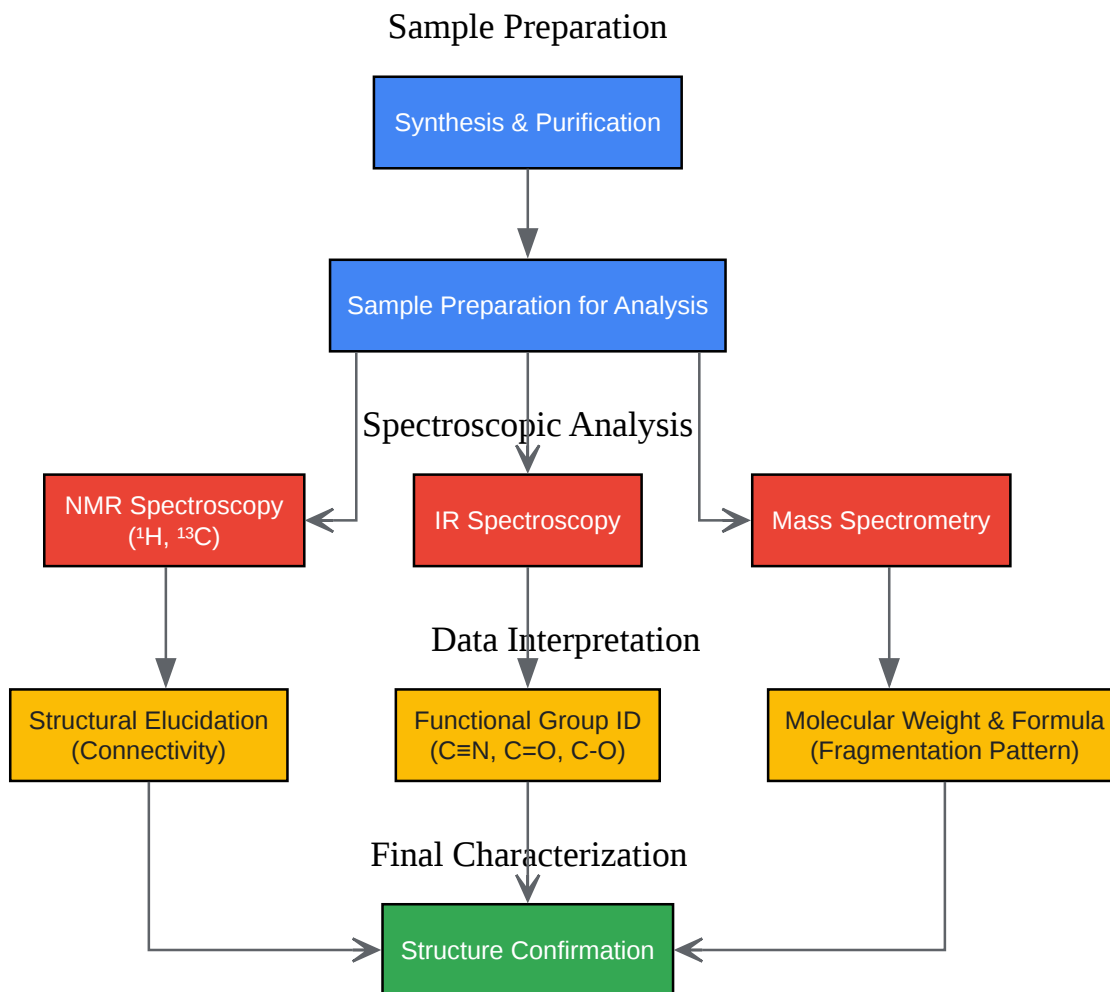
- **Sample Preparation:** As **Ethyl 2-cyano-4,4-diethoxybutyrate** is a liquid, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then scanned, typically over the range of 4000-400 cm^{-1} . Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like **Ethyl 2-cyano-4,4-diethoxybutyrate**.



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A generalized workflow for spectroscopic analysis.

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References

- 1. Ethyl 2-cyano-4,4-diethoxybutyrate | C₁₁H₁₉NO₄ | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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